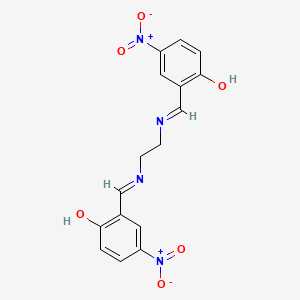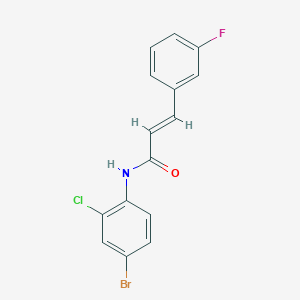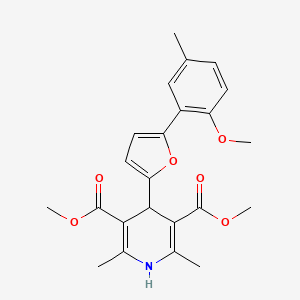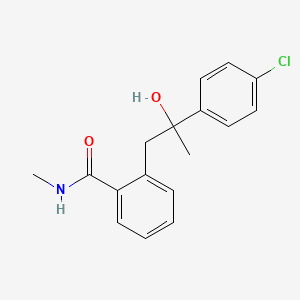
2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes multiple nitro and hydroxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide typically involves multi-step organic reactions. The process begins with the nitration of benzene derivatives to introduce nitro groups. Subsequent steps include the formation of amide bonds and the introduction of hydroxy groups through hydroxylation reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The presence of nitro and hydroxy groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-N-(2-aminophenyl)-5-nitrobenzamide
- 2-Hydroxy-N-(2-((2-hydroxybenzoyl)amino)phenyl)-5-nitrobenzamide
- 2-Hydroxy-N-(2-((2-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide
Comparison
Compared to similar compounds, 2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide is unique due to the presence of both hydroxy and nitro groups on the benzamide structure. This combination enhances its reactivity and potential for diverse chemical transformations. Additionally, the specific arrangement of functional groups contributes to its distinct biological activity and potential therapeutic applications.
Propriétés
Numéro CAS |
882865-04-5 |
|---|---|
Formule moléculaire |
C20H14N4O8 |
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
2-hydroxy-N-[2-[(2-hydroxy-5-nitrobenzoyl)amino]phenyl]-5-nitrobenzamide |
InChI |
InChI=1S/C20H14N4O8/c25-17-7-5-11(23(29)30)9-13(17)19(27)21-15-3-1-2-4-16(15)22-20(28)14-10-12(24(31)32)6-8-18(14)26/h1-10,25-26H,(H,21,27)(H,22,28) |
Clé InChI |
HHPWDMRSBFHFEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



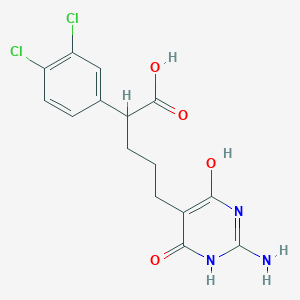

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)
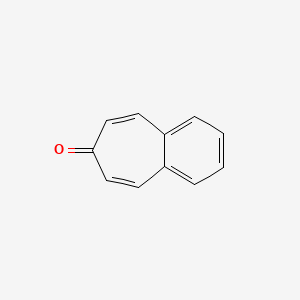
![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)
